3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione
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Overview
Description
3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione typically involves the condensation of an imidazole derivative with a diketone. One common method is the reaction of 2-phenyl-1H-imidazole-5-carbaldehyde with pentane-2,4-dione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. Additionally, the compound can interact with DNA and proteins, leading to changes in their function and structure .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-imidazole-5-carbaldehyde
- Pentane-2,4-dione
- Imidazole N-oxides
Uniqueness
3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione is unique due to its specific structure, which combines the properties of both imidazole and diketone moieties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
924309-18-2 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[(2-phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)14(11(2)19)8-13-9-16-15(17-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17) |
InChI Key |
HJSLERRXPPFFCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CN=C(N1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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